molecular formula C12H10O4 B12905558 6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione CAS No. 100953-23-9

6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione

Cat. No.: B12905558
CAS No.: 100953-23-9
M. Wt: 218.20 g/mol
InChI Key: MWSUWARLPYXCFX-UHFFFAOYSA-N
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Description

6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is a complex organic compound belonging to the class of furofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a multi-step process. One efficient method for constructing such compounds is through a novel bicyclization reaction. This method is valuable for synthesizing fused furofuran compounds as it is time-saving and catalyst-free . The process involves the use of methyl ketones as starting materials, which undergo a series of reactions to form the desired furofuran structure.

Industrial Production Methods

While specific industrial production methods for 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated furan compounds.

Scientific Research Applications

6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly for its unique chemical properties.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione include other furofuran derivatives, such as:

Uniqueness

What sets 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione apart from similar compounds is its specific substitution pattern and the resulting chemical properties

Properties

CAS No.

100953-23-9

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

6a-phenyl-3a,4-dihydro-3H-furo[2,3-b]furan-2,5-dione

InChI

InChI=1S/C12H10O4/c13-10-6-9-7-11(14)16-12(9,15-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

MWSUWARLPYXCFX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)OC2(OC1=O)C3=CC=CC=C3

Origin of Product

United States

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